molecular formula C9H15NO3 B11906274 tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B11906274
M. Wt: 185.22 g/mol
InChI Key: QYSIQSZTYWAEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate is a chemical compound with the molecular formula C9H15NO3. It is a bicyclic compound containing an oxygen and nitrogen atom within its structure. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the reaction of tert-butyl 3,4-epoxypyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving purification steps like recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(11)10-5-4-6-7(10)12-6/h6-7H,4-5H2,1-3H3

InChI Key

QYSIQSZTYWAEGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.